{3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol
Overview
Description
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is a chemical compound that features a pyrrolidine ring attached to a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol typically involves the following steps:
Formation of the Pyrrolidine Ring: : The pyrrolidine ring can be synthesized through cyclization reactions involving amino acids like proline.
Attachment of the Methoxyphenyl Group: : The methoxyphenyl group is introduced through a substitution reaction where a suitable precursor, such as 3-hydroxyphenylmethanol, reacts with a pyrrolidine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactions under controlled conditions to ensure purity and yield. Advanced techniques like continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: : Reduction reactions can be used to convert the compound into its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups to the pyrrolidine ring or the phenyl group.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: : Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
Oxidation: : Aldehydes, ketones, carboxylic acids.
Reduction: : Alcohols, amines.
Substitution: : Derivatives with different functional groups.
Scientific Research Applications
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: has several applications in scientific research:
Chemistry: : It serves as a building block for synthesizing more complex molecules.
Biology: : The compound can be used in studying biological systems and interactions with biomolecules.
Medicine: : Potential use in drug discovery and development due to its bioactive properties.
Industry: : Applications in material science and as an intermediate in chemical synthesis.
Mechanism of Action
The mechanism by which 3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol exerts its effects involves interactions with specific molecular targets and pathways. The pyrrolidine ring can bind to enzymes or receptors, influencing biological processes. The exact mechanism would depend on the specific application and target system.
Comparison with Similar Compounds
3-[(Pyrrolidin-3-yl)methoxy]phenyl}methanol: is similar to other compounds containing pyrrolidine and phenyl groups, such as:
Pyrrolidine-2-one
Proline derivatives
Pyrrolizines
These compounds share structural similarities but may differ in their biological activity and applications due to variations in their functional groups and molecular configurations.
Properties
IUPAC Name |
[3-(pyrrolidin-3-ylmethoxy)phenyl]methanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c14-8-10-2-1-3-12(6-10)15-9-11-4-5-13-7-11/h1-3,6,11,13-14H,4-5,7-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZSQCZVKXXDRGS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1COC2=CC=CC(=C2)CO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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